Cas no 110682-09-2 (Propanoic acid, 2-methyl-, 3-phenyl-2-propenyl ester, (E)-)
110682-09-2 structure
Product Name:Propanoic acid, 2-methyl-, 3-phenyl-2-propenyl ester, (E)-
Numero CAS:110682-09-2
MF:C13H16O2
MW:204.264944076538
CID:1199042
PubChem ID:5355851
Update Time:2025-04-20
Propanoic acid, 2-methyl-, 3-phenyl-2-propenyl ester, (E)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Propanoic acid, 2-methyl-, 3-phenyl-2-propenyl ester, (E)-
- [(E)-3-phenylprop-2-enyl] 2-methylpropanoate
- Propanoic acid, 2-methyl-, 3-phenyl-2-propen-1-yl ester
- NSC-46133
- AI3-24262
- MFCD00048316
- 3-Phenyl-2-propen-1-yl isobutyrate
- Propanoic acid, 3-phenyl-2-propenyl ester
- Propanoic acid, 2-methyl-, 3-phenyl-2-propenyl ester
- CHEBI:195937
- Cinnamylisobutyrate
- Q27275092
- 3-Phenyl-2-propen-1-yl 2-methylpropanoate
- DTXSID6047608
- 3-phenylprop-2-en-1-yl 2-methylpropanoate
- Cinnamyl isobutyrate [FCC]
- ISOBUTYRIC ACID, CINNAMYL ESTER
- AKOS024437456
- DTXCID4027608
- C286CMK03D
- Tox21_302702
- (2E)-3-Phenyl-2-propenyl 2-methylpropanoate #
- CAS-103-59-3
- Cinnamyl isobutyrate [FHFI]
- 2-Methyl-propanoic acid, 3-phenyl-2-propenyl ester
- 110682-09-2
- BRN 3130772
- SCHEMBL827613
- NSC 46133
- NSC46133
- 103-59-3
- Cinnamyl isobutyrate, >=97%, FCC, FG
- Cinnamyl 2-methylpropanoate
- EINECS 203-126-6
- Cinnamyl isobutyrate, analytical standard
- AS-57396
- UNII-C286CMK03D
- cinnamyl iso-butyrate
- NCGC00256924-01
- Cinnamyl isobutyrate
- NS00012098
- FEMA No. 2297
-
- Inchi: 1S/C13H16O2/c1-11(2)13(14)15-10-6-9-12-7-4-3-5-8-12/h3-9,11H,10H2,1-2H3/b9-6+
- Chiave InChI: KLKQSZIWHVEARN-RMKNXTFCSA-N
- Sorrisi: O(C/C=C/C1C=CC=CC=1)C(C(C)C)=O
Proprietà calcolate
- Massa esatta: 204.11508
- Massa monoisotopica: 204.115029749g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 15
- Conta legami ruotabili: 5
- Complessità: 213
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.3
- Superficie polare topologica: 26.3Ų
Proprietà sperimentali
- PSA: 26.3
Propanoic acid, 2-methyl-, 3-phenyl-2-propenyl ester, (E)- Letteratura correlata
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
4. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
110682-09-2 (Propanoic acid, 2-methyl-, 3-phenyl-2-propenyl ester, (E)-) Prodotti correlati
- 103-59-3(cinnamyl isobutyrate)
- 103-56-0(2-Propen-1-ol, 3-phenyl-, propanoate)
- 78761-38-3(2-Propen-1-ol,3-phenyl-, 1-propanoate, (2E)-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti